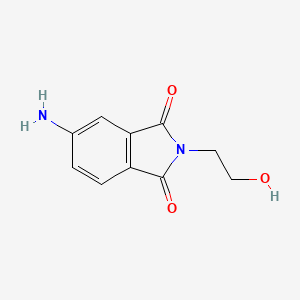

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione

描述

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione, also known as 5-Amino-2-hydroxyethylamino-isoindoline-1,3-dione, is a compound of particular interest in the field of synthetic organic chemistry due to its unique structure and wide range of applications. It is a versatile intermediate that can be used to synthesize various compounds such as heterocycles, amines, and polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and materials.

科学研究应用

Convenient Synthesis of New Derivatives

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione derivatives have been synthesized, yielding polysubstituted analogues through various chemical reactions. These processes involve the transformation of starting materials like 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione into tricyclic derivatives, epoxides, and triacetate derivatives. These derivatives were confirmed and analyzed using techniques like X-ray diffraction, indicating the compound's versatility in synthesizing structurally diverse molecules (Tan et al., 2014).

Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives

Further chemical manipulations have led to the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives. These derivatives were obtained from starting materials like 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione through processes involving epoxidation and subsequent reactions with nucleophiles. The derivatives were diversified by synthesizing amino and triazole variants, showcasing the compound's potential in generating a range of structurally and functionally varied molecules (Tan et al., 2016).

Chemical Reactions and Mechanisms

Microwave-Assisted Reactions

The chemical reactivity of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione has been explored in microwave-assisted reactions to synthesize N-(Arylaminomethyl)-phthalimides. This method proves to be efficient, yielding various derivatives through the interaction of N-hydroxymethylphthalimide with arylamines. The rapid and high-yielding nature of these reactions under microwave conditions highlights the compound's reactivity and the potential to synthesize a wide array of derivatives efficiently (Sena et al., 2007).

N-Aminoimides Synthesis

Synthesis of N-aminoimides from 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione showcases another facet of its chemical utility. The formation of new N-aminoimides and the detailed study of their crystal structure reveal the compound's potential in forming structurally complex and novel molecules. The analysis of hydrogen bonds and electrostatic interactions in the crystal structure of these molecules further underscores the intricate molecular interactions possible with derivatives of this compound (Struga et al., 2007).

未来方向

While specific future directions for “5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione” are not available, research into similar compounds suggests potential areas of interest. For instance, the development of anticancer drug resistance has led to interest in small molecule antitumor agents . Additionally, the protodeboronation of pinacol boronic esters suggests potential future directions in organic synthesis .

属性

IUPAC Name |

5-amino-2-(2-hydroxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRVFNGCZLKLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)N(C2=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353568 | |

| Record name | 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |

CAS RN |

51419-28-4 | |

| Record name | 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)

![5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300764.png)

![[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300766.png)

![(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1300768.png)

![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)

![1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1300786.png)

![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)

![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)